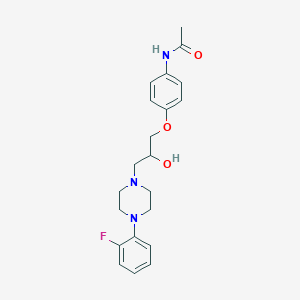
N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Fe-Catalyzed Synthesis: The chemical compound, along with its isomers, has been synthesized through Fe-catalyzed methods. This process is significant in the industrial production of related compounds, indicating the compound's relevance in pharmaceutical manufacturing and chemical research. It highlights the ongoing exploration of efficient synthesis methods for pharmaceutical compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
Antimicrobial and Antibacterial Activity
Isoxazolinyl Oxazolidinones Synthesis
Derivatives of the compound have been synthesized and evaluated for their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This research underscores the compound's potential in developing new antibacterial agents, especially against resistant strains, indicating its utility in addressing the challenge of antibiotic resistance (Varshney, Mishra, Shukla, & Sahu, 2009).
Novel Oxazolidinones with Superior Antibacterial Activities
Further studies on novel piperazinylaryloxazolidinones have shown superior antibacterial activities compared to linezolid, including activity against linezolid-resistant Staphylococcus aureus strains. This highlights the compound's relevance in developing new antibiotics with efficacy against drug-resistant bacteria (Srivastava et al., 2008).
Anticonvulsant and Analgesic Activity
- Anticonvulsant and Analgesic Properties: Studies on derivatives of the compound have demonstrated significant anticonvulsant and analgesic activities in various animal models. This suggests the compound's potential in the development of new treatments for epilepsy and pain management, highlighting its therapeutic applications beyond its antimicrobial properties (Obniska et al., 2015).
Antitumor Activity
- Antiproliferative Activity against Cancer Cell Lines: Some derivatives have shown good antitumor activity, especially against human esophageal cancer cells, with IC50 values indicating their potential as more efficient and economical antitumor drugs. This points towards the compound's applicability in cancer research, aiming to discover new therapeutic agents (Xin, Meng, Liu, & Zhang, 2018).
Cytotoxic Activities
- Cytotoxic Effects on Marine Organisms: The compound's derivatives have been studied for their cytotoxic activities, evaluating their effects on the sperm and eggs of sea urchins. Such research is crucial for understanding the environmental and ecological impacts of these chemical compounds, indicating their broader implications beyond human health (Sobolevskaya et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with neuronal voltage-sensitive sodium channels .
Mode of Action
It’s worth noting that similar compounds have been observed to bind moderately to neuronal voltage-sensitive sodium channels .
Biochemical Pathways
Related compounds have been associated with the regulation of nucleotide synthesis and adenosine function .
Result of Action
Similar compounds have been found to have anticonvulsant activity, particularly in the maximal electroshock (mes) seizures .
Propiedades
IUPAC Name |
N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-16(26)23-17-6-8-19(9-7-17)28-15-18(27)14-24-10-12-25(13-11-24)21-5-3-2-4-20(21)22/h2-9,18,27H,10-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRXXVFZIMWDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B2630152.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2630154.png)
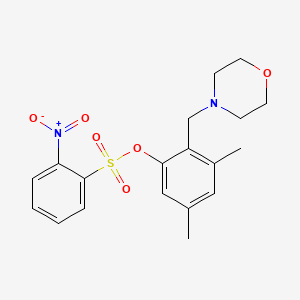
![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B2630156.png)
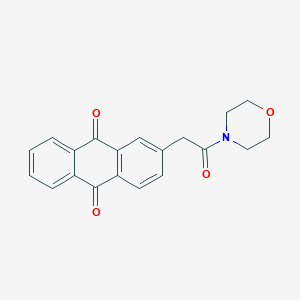
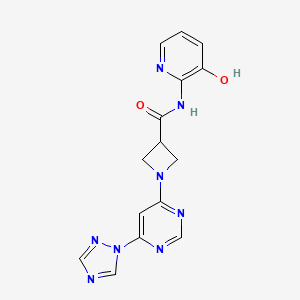
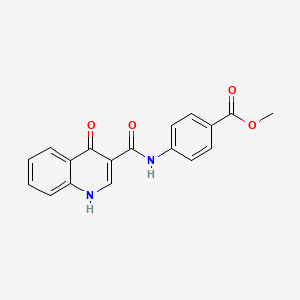
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630166.png)


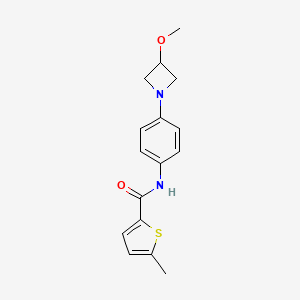
![4-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2630170.png)

![3-(3-Fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2630175.png)
